4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol
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Overview
Description
4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol is an organic compound that features a thiophene ring substituted with an iodine atom and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol typically involves the iodination of thiophene followed by the introduction of the pentanol chain. One common method includes:
Iodination of Thiophene: Thiophene is reacted with iodine in the presence of an oxidizing agent to form 2-iodothiophene.
Formation of the Amino Intermediate: The 2-iodothiophene is then reacted with a suitable amine to form the intermediate 4-[(4-Iodothiophen-2-yl)methylamino] compound.
Introduction of the Pentanol Chain: The final step involves the reaction of the intermediate with a pentanol derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the thiophene ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The iodine and thiophene moieties can interact with specific sites on these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Iodothiophene: A simpler analog with similar reactivity but lacking the pentanol chain.
4-(Thiophen-2-yl)aniline: Another thiophene derivative with an amino group but without the iodine substitution.
Uniqueness
4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol is unique due to the combination of the iodine-substituted thiophene ring and the pentanol chain. This combination imparts specific chemical and physical properties that are not present in simpler analogs .
Properties
IUPAC Name |
4-[(4-iodothiophen-2-yl)methylamino]pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16INOS/c1-7(3-8(2)13)12-5-10-4-9(11)6-14-10/h4,6-8,12-13H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDADLIFAWDPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)NCC1=CC(=CS1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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